molecular formula C15H22O B13545069 (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol

Cat. No.: B13545069
M. Wt: 218.33 g/mol
InChI Key: WXMKBBKTBKXSLP-UHFFFAOYSA-N
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Description

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol It is characterized by a cyclopropyl group attached to a methanol moiety, with a tert-butylbenzyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The tert-butylbenzyl substituent can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This structural feature can enhance the compound’s stability and lipophilicity, making it distinct from its analogs .

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

[1-[(4-tert-butylphenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C15H22O/c1-14(2,3)13-6-4-12(5-7-13)10-15(11-16)8-9-15/h4-7,16H,8-11H2,1-3H3

InChI Key

WXMKBBKTBKXSLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2(CC2)CO

Origin of Product

United States

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